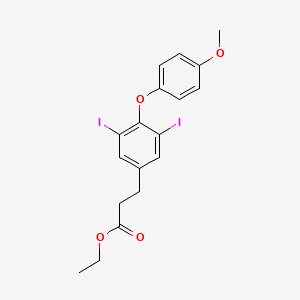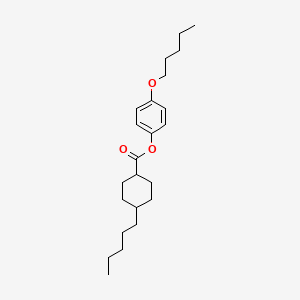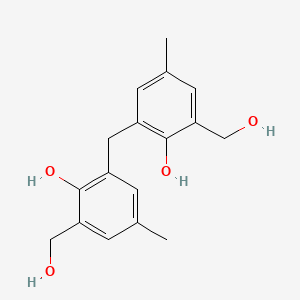
(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound. It is notable for its chiral centers and its application in asymmetric synthesis, particularly in catalytic processes. The compound’s structure includes both phosphanyl and sulfinamide functional groups, which contribute to its reactivity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Phosphanyl Groups: The initial step often involves the preparation of the phosphanyl groups. This can be achieved through the reaction of chlorophosphines with appropriate phenyl derivatives under inert conditions to prevent oxidation.
Introduction of the Sulfinamide Group: The sulfinamide group is introduced via a reaction between a sulfinyl chloride and an amine. This step requires careful control of temperature and pH to ensure the desired stereochemistry.
Coupling Reactions: The final step involves coupling the phosphanyl and sulfinamide intermediates. This is typically done using a palladium-catalyzed cross-coupling reaction, which requires precise control of reaction conditions such as temperature, solvent, and catalyst concentration.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography would be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl groups, forming phosphine oxides.
Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the phosphanyl or sulfinamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Amines and secondary phosphines.
Substitution: Various substituted phosphines and sulfinamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules. Its ability to induce chirality makes it valuable in the production of pharmaceuticals and fine chemicals.
Biology
In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine
The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure drugs.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials, where precise control over molecular structure is required.
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal centers in catalytic processes. The phosphanyl groups act as ligands, binding to metal atoms and facilitating various chemical transformations. The sulfinamide group can also participate in hydrogen bonding and other non-covalent interactions, influencing the overall reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-((S)-1-(2-(Diphenylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide: Similar structure but lacks the dicyclohexylphosphanyl group.
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Uniqueness
The presence of both dicyclohexylphosphanyl and diphenylphosphanyl groups in ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties. This makes it particularly effective in asymmetric catalysis, offering higher selectivity and efficiency compared to similar compounds.
Eigenschaften
Molekularformel |
C36H49NOP2S |
|---|---|
Molekulargewicht |
605.8 g/mol |
IUPAC-Name |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41?/m1/s1 |
InChI-Schlüssel |
NSZNZJQIBJWIOZ-MPDQCYFASA-N |
Isomerische SMILES |
CC(C)(C)S(=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Kanonische SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B12083430.png)

![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)

![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)
![3-[(3-Fluorobenzyl)oxy]-4-pyrrolidin-1-ylaniline](/img/structure/B12083460.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)


![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)

